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Compound of Interest

Compound Name: 2-Dibenzofuranamine

Cat. No.: B130765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known experimental properties and

computationally predicted characteristics of 2-Dibenzofuranamine. The data is compiled from

various chemical databases and literature sources to offer a comprehensive resource for

researchers. While experimental data for some properties of this specific molecule is limited in

publicly available literature, this guide also presents standardized protocols for key

experimental determinations and discusses the general biological potential of the broader

benzofuran chemical class.

Physicochemical and Molecular Properties: A Side-
by-Side Comparison
Quantitative data for 2-Dibenzofuranamine is presented below, separating experimentally

determined values from computationally predicted molecular descriptors.

Table 1: Experimental Physicochemical Properties of 2-
Dibenzofuranamine
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Property Experimental Value Source

Physical Form
Solid, crystalline, whitish or off-

white
[1][2]

Melting Point 97.00 °C [1]

Boiling Point 252.00 °C [1]

Density 1.2596 g/cm³ [1]

Purity 98% [2]

Solubility

Moderately soluble in polar

organic solvents (e.g.,

methanol, ethanol); limited

solubility in non-polar solvents.

[1]

Table 2: Computationally Predicted Molecular
Descriptors for 2-Dibenzofuranamine

Property Predicted Value Source

Molecular Formula C₁₂H₉NO [3]

Molecular Weight 183.21 g/mol [3]

XLogP3 3.4 [3][4]

Hydrogen Bond Donor Count 1 [3]

IUPAC Name dibenzofuran-2-amine [3]

SMILES
C1=CC=C2C(=C1)C3=C(O2)C

=CC(=C3)N
[3]

InChI

InChI=1S/C12H9NO/c13-8-5-

6-12-10(7-8)9-3-1-2-4-11(9)14-

12/h1-7H,13H2

[3]

InChIKey
FFYZMBQLAYDJIG-

UHFFFAOYSA-N
[3]
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Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These are generalized protocols applicable to solid organic compounds like 2-
Dibenzofuranamine.

Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a solid compound melts.

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary

tube, which is sealed at one end, to a height of 2-3 mm.[5] The sample should be well-

packed by tapping the tube or dropping it through a long glass tube.[5][6]

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or

Fisher-Johns).[6] The apparatus is heated at a controlled rate.

Measurement: A preliminary rapid heating can be done to find an approximate melting range.

For an accurate measurement, the sample is heated slowly (1-2 °C per minute) near the

expected melting point.

Data Recording: The temperature at which the first liquid appears (onset of melting) and the

temperature at which the last solid crystal disappears (completion of melting) are recorded

as the melting point range.

Infrared (IR) Spectroscopy of a Solid Sample (Thin Film
Method)
IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a few drops of

a volatile solvent (e.g., methylene chloride or acetone).[7]

Film Formation: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or

KBr).[7] The solvent is allowed to evaporate, leaving a thin solid film of the compound on the

plate.[7]
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Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.

Analysis: The IR spectrum is recorded. If the signal is too weak, more solution can be added

to the plate and the solvent evaporated. If the signal is too strong, the plate should be

cleaned and a more dilute solution used.[7] The resulting spectrum shows absorption bands

corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of an
Aromatic Amine
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms in a molecule.

Sample Preparation: A 0.1–0.2 M solution of the aromatic amine is prepared in a deuterated

solvent (e.g., CDCl₃).[8] The sample is transferred to a 5 mm NMR tube.

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and

the magnetic field is shimmed to achieve homogeneity.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR of aromatic amines, a

large number of scans may be necessary to obtain a good signal-to-noise ratio for all carbon

signals.[8]

Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the

spectra are analyzed to elucidate the molecular structure. Two-dimensional NMR

experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.

[8]

Structure-Property Relationships and Biological
Potential
While specific biological data for 2-Dibenzofuranamine is not extensively documented, the

benzofuran scaffold is present in numerous biologically active natural and synthetic

compounds.[9][10] Derivatives of benzofuran have been reported to exhibit a wide range of

pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

[11][12] The amine functional group on the dibenzofuran core of 2-Dibenzofuranamine can be
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expected to influence its polarity, hydrogen bonding capability, and basicity, which in turn can

affect its solubility and potential biological interactions.

Logical Relationship of 2-Dibenzofuranamine Properties

Molecular Structure

Physicochemical Properties

Potential Biological Profile (based on Benzofuran class)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.solubilityofthings.com/dibenzofuran-2-amine
https://www.sigmaaldrich.com/US/en/product/fluorochempreferredpartner/fluh99c9bfda?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/2-Dibenzofuranamine
https://pubchemlite.lcsb.uni.lu/e/compound/19405
https://chem.libretexts.org/Courses/Meredith_College/Organic_I_Techniques/04%3A_Melting_Point/4.03%3A_Melting_Point_Determination_Procedure
https://www.wiredchemist.com/chemistry/instructional/laboratory-tutorials/determination-of-melting-point
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.mdpi.com/1422-0067/6/1/52
https://www.mdpi.com/1422-0067/6/1/52
http://medcraveonline.com/JAPLR/JAPLR-03-00050.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9070854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9070854/
https://www.mdpi.com/1422-0067/26/16/7861
https://www.researchgate.net/publication/263236018_Benzofurans_A_new_profile_of_biological_activities
https://www.benchchem.com/product/b130765#comparison-of-experimental-and-computationally-predicted-properties-of-2-dibenzofuranamine
https://www.benchchem.com/product/b130765#comparison-of-experimental-and-computationally-predicted-properties-of-2-dibenzofuranamine
https://www.benchchem.com/product/b130765#comparison-of-experimental-and-computationally-predicted-properties-of-2-dibenzofuranamine
https://www.benchchem.com/product/b130765#comparison-of-experimental-and-computationally-predicted-properties-of-2-dibenzofuranamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b130765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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